molecular formula C6H5N5 B3057130 Pteridin-7-amine CAS No. 769-66-4

Pteridin-7-amine

Cat. No.: B3057130
CAS No.: 769-66-4
M. Wt: 147.14 g/mol
InChI Key: KJVGXOHRFWZQJB-UHFFFAOYSA-N
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Description

Pteridin-7-amine is a chemical compound with the molecular formula C6H5N5 and a molecular weight of 147.14 g/mol . It is a pteridine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and chemical biology due to their role as key structural motifs in biologically active molecules. As a building block, this compound provides researchers with a versatile amino-functionalized scaffold for the synthesis of more complex molecules . Pteridine core structures are found in a wide range of natural products and synthetic compounds with diverse biological activities. Researchers utilize this compound in the design and development of potential inhibitors, probes, and novel molecular entities. Its application spans across various fields, including the robotic synthesis of specialized peptides and the exploration of inorganic-biomolecular hybrids . The compound is supplied with guaranteed high purity and is handled with appropriate care, including cold-chain transportation to ensure stability . Intended Use and Disclaimer: This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pteridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVGXOHRFWZQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513301
Record name Pteridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-66-4
Record name Pteridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of Pteridin 7 Amine

Nucleophilic Addition Reactions

Pteridines readily undergo nucleophilic addition reactions, primarily at the C-4 and C-7 positions, due to the electron-deficient nature of these sites orientjchem.orgthieme-connect.de. The specific site and outcome of the addition are influenced by the nature of the nucleophile, the substituents on the pteridine (B1203161) ring, and the reaction conditions, including pH uni-greifswald.dewur.nl.

The pteridine nucleus is known to form covalent adducts with water, a process known as covalent hydration orientjchem.orgthieme-connect.de. This addition typically occurs at the C-4 and C-7 positions orientjchem.orgthieme-connect.de. Under acidic conditions, a hydrated cation can form, which may equilibrate with other protonated forms orientjchem.org. The presence of substituents can modulate this reactivity; for example, a methyl group adjacent to a potential addition site can sterically hinder or block the hydration process uni-greifswald.de. Covalent hydration significantly impacts the pteridine's conformation, redox potential, and acid-base properties in aqueous solutions uni-greifswald.de.

Nitrogen nucleophiles, such as amines and ammonia (B1221849), can readily add to the pteridine ring system wur.nl. For unsubstituted pteridine, 2:1 adducts with ammonia and methylamine (B109427) have been reported wur.nl. With benzylamine, a 2:1 adduct can form at the C-6 and C-7 positions wur.nl. In dilute solutions, a 1:1 adduct of ammonia can form specifically at the 3,4-bond wur.nl. Substituted pteridines, such as chloropteridines, also react with amines to form adducts, often at the 3,4-bond, particularly under specific solvent and temperature conditions wur.nl.

Oxygen Nucleophiles: Alcohols, being more nucleophilic than water, can also add to the pteridine ring, forming stable covalent adducts. These often appear as 2:1 di-α-adducts, attaching to the C-6 and C-7 positions, and can occur even in neutral solutions wur.nl. For instance, xanthopterin (B1683600) has been shown to react with methanol (B129727) uni-greifswald.de.

Sulfur Nucleophiles: Stronger sulfur nucleophiles, such as sodium bisulfite, thiophenols, and 2-thiobarbituric acid, readily react with pteridines, even those less reactive towards water or alcohols wur.nl. For example, pteridin-7-one reacts with these nucleophiles at C-6 in a 1:1 ratio, while pteridin-4-one yields 2:1 adducts at C-6 and C-7 wur.nl.

Carbon Nucleophiles: Carbon nucleophiles, including Michael reagents, can add to the pteridine ring in complex ways depending on their structure uni-greifswald.dewur.nl. These additions can occur across the 3,4-double bond, forming 4-substituted 3,4-dihydropteridines, or at the 5,6 and 7,8 bonds wur.nl. Grignard reagents, followed by oxidation, can also be used to introduce carbon-carbon bonds at the C-7 position orientjchem.orgorientjchem.org. Furthermore, nucleophilic substitution of hydrogen (SNH) has been employed for pteridine functionalization researchgate.net.

Table 1: Nucleophilic Addition to Pteridine Systems

Nucleophile TypeCommon Sites of AttackExample Reaction/Adduct TypeReference(s)
WaterC-4, C-7Covalent hydration, formation of hydrated cations orientjchem.orgthieme-connect.de
AlcoholsC-6, C-72:1 di-α-adducts with alcohols uni-greifswald.dewur.nl
Sulfur NucleophilesC-6, C-71:1 addition to C-6 (e.g., pteridin-7-one), 2:1 addition to C-6/C-7 (e.g., pteridin-4-one) with bisulfite, thiophenols wur.nl
Nitrogen NucleophilesC-4, C-7, 3,4-bond2:1 adducts with ammonia/amines, 1:1 adducts with ammonia at 3,4-bond wur.nl
Carbon NucleophilesC-4, C-7, 3,4-bond, 5,6/7,8-bonds4-substituted 3,4-dihydropteridines, C-C bond formation at C-7 via Grignard reagents, Michael adducts, SNH reactions orientjchem.orgorientjchem.orgwur.nlresearchgate.net

Protonation States and their Influence on Reactivity

The pteridine ring system contains multiple nitrogen atoms, imparting basic character and allowing for various protonation states researchgate.netbrynmawr.eduwikipedia.org. The specific sites of protonation can vary depending on the pteridine's oxidation state and substituents. For instance, in 7,8-dihydropterins, the N5 position is often the most basic site brynmawr.edu. Protonation significantly alters the electronic distribution within the ring, influencing its reactivity, including its susceptibility to nucleophilic attack and its redox potential uni-greifswald.debrynmawr.edu. Understanding these protonation states is critical for predicting pteridine behavior in biological and chemical environments.

Table 2: Protonation of Pteridine Derivatives

Pteridine DerivativeProtonation Site(s)pKa Value (approx.)Reference(s)
PteridineN1, N3, N5, N8 (variable based on conditions)Not specified researchgate.netbrynmawr.eduwikipedia.org
6- and 7-alkylated oxidized pterinsN1 (more basic site)Not specified brynmawr.edu
7,8-dihydropterinsN5 (more basic site)Not specified brynmawr.edu
Pterin (B48896) (complexed)N(3), N(5), N(8) (theoretical/calculated values)pKa1 ≈ 3.9, pKa2 ≈ 8.8 researchgate.netmdpi.com

Oxidative Transformations of Pteridin-7-amine Derivatives

Pteridine derivatives, particularly those in reduced states such as tetrahydropteridines, are highly reactive towards oxidation orientjchem.org. Oxidative processes can lead to the conversion of one pteridine form to another; for instance, xanthopterin can be oxidized to leucopterin (B1674811) using agents like hydrogen peroxide or molecular oxygen in the presence of platinum orientjchem.org. Oxidative aromatization is a key step in the synthesis of certain pteridine compounds orientjchem.org. Furthermore, specific oxidative conditions can induce functional group modifications, such as the demethylation of C-methyl groups in certain pteridine derivatives when treated with strong oxidants like potassium permanganate (B83412) rsc.org. Pterins, in general, are involved in electron transfer processes and can act as photogenerators of singlet oxygen, highlighting their complex redox chemistry mdpi.comresearchgate.net.

Compound Name Table:

this compound

Pteridine

Xanthopterin

Leucopterin

Folic acid

Tetrahydropteridine

Pterin

Lumazine

Biopterin

Neopterin

Structural Characterization and Spectroscopic Analysis of Pteridin 7 Amine

Advanced Spectroscopic Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pteridin-7-amine and its analogues. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. sigmaaldrich.combhu.ac.in

¹H NMR Spectroscopy: The proton NMR spectra of pteridine (B1203161) derivatives display characteristic signals for the protons on the pteridine core and any substituents. For instance, in a derivative like 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine, the pteridine ring proton appears as a singlet around δ 8.20 ppm. mdpi.com Protons of substituent groups, such as the methylene (B1212753) and terminal alkyne protons of a propargyl group, show distinct splitting patterns and chemical shifts that confirm their presence and connectivity. mdpi.com The use of 2D NMR techniques, such as COSY and NOESY, further helps in assigning proton signals and understanding spatial proximities between protons. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. bhu.ac.in In pteridine derivatives, the aromatic carbons of the pteridine backbone typically resonate in the region of δ 118-168 ppm. mdpi.com Specific chemical shifts can be assigned to individual carbons using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons separated by two or three bonds. researchgate.netipb.pt Distortionless Enhancement by Polarization Transfer (DEPT) experiments are also employed to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in

Interactive Data Table: Representative NMR Data for a this compound Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-6~7.5-8.2 (s)~130-135C-4, C-7, C-8a
C-2-~158-162-
C-4-~159-163H-6
C-6-~130-135H-6
C-7-~155-160H-6, Amine Protons
C-8a-~148-152H-6
Amine (NH₂)~5.4-5.6 (br s)-C-7

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used. The data is compiled from typical values found in related pteridine structures. mdpi.comresearchgate.netipb.ptresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. tutorchase.com For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight of 147.14 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. researchgate.net

The fragmentation pattern in the mass spectrum offers valuable structural information. tutorchase.comwikipedia.org Cleavage of bonds within the molecule leads to the formation of daughter ions. tutorchase.com In aliphatic amines, for example, α-cleavage of an alkyl radical is a predominant fragmentation pathway. miamioh.edulibretexts.org For this compound, fragmentation would likely involve the pyrazine (B50134) and pyrimidine (B1678525) rings, and the loss of the amino group. The analysis of these fragmentation patterns helps in piecing together the molecular structure. tutorchase.com Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used to ionize pteridine derivatives. mdpi.comuni-greifswald.de

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.comsi.edu The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

Primary amines (R-NH₂) typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. copbela.organalyzetest.com The N-H bending vibration for primary amines is observed around 1580-1650 cm⁻¹. analyzetest.com The C-N stretching vibrations for aromatic amines appear as strong bands in the 1250-1335 cm⁻¹ region. copbela.organalyzetest.com The aromatic C=C and C=N stretching vibrations of the pteridine ring system would be observed in the fingerprint region, typically between 1400 and 1600 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Frequency Range (cm⁻¹)Intensity
Amine (N-H)Stretch3300-3500Medium (two bands for primary amine)
Amine (N-H)Bend1580-1650Medium
Aromatic C-NStretch1250-1335Strong
Aromatic C=C/C=NStretch1400-1600Medium to Strong

This table is based on general frequency ranges for the specified functional groups. copbela.organalyzetest.comlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net For this compound, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles, confirming the planar nature of the pteridine ring system. vulcanchem.com

Studies on related pteridine derivatives have shown that the molecules often pack in the crystal lattice through intermolecular hydrogen bonding and π-π stacking interactions. researchgate.netvulcanchem.com For instance, in a substituted pteridine, the crystal system might be monoclinic with a specific space group like P2₁/c. mdpi.com The analysis reveals how molecules interact with each other in the solid state, which can influence physical properties. researchgate.net Computational models often complement X-ray crystallography data to provide a deeper understanding of the molecule's geometry and electronic structure. vulcanchem.com

Analysis of Tautomerism in this compound Systems

Tautomerism is a significant phenomenon in pteridine chemistry, where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. orientjchem.orgwikipedia.org

Keto-Enol Tautomeric Equilibria

While this compound itself does not have a hydroxyl group to directly participate in keto-enol tautomerism, this equilibrium becomes highly relevant in its derivatives, particularly those with hydroxyl or potential keto functionalities on the pteridine ring. orientjchem.orgmdpi.com In such systems, the equilibrium between the keto (lactam) and enol (lactim) forms is influenced by factors such as the solvent and the electronic nature of other substituents. researchgate.netwuxiapptec.comchemrxiv.org

The position of the tautomeric equilibrium can be investigated using spectroscopic methods. mdpi.com For example, in NMR spectroscopy, the presence of both tautomers can be identified by distinct sets of signals. researchgate.net The ratio of the tautomers can be determined by integrating the corresponding peaks. mdpi.com In IR spectroscopy, the keto form will show a characteristic C=O stretching band, while the enol form will exhibit an O-H stretching band. mdpi.com Generally, in pteridine systems, the lactam form is thermodynamically more stable. orientjchem.org The study of these equilibria is crucial as different tautomers can exhibit distinct chemical and biological properties. wuxiapptec.comlibretexts.orglibretexts.org

Influence of Substituents on Tautomeric Preferences

The tautomeric equilibrium of this compound between its amino and imino forms can be significantly modulated by the presence of other substituents on the pteridine core. While this compound itself strongly favors the amino tautomer, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at other positions on the bicyclic ring can alter the relative stability of the tautomeric forms.

Research on analogous heterocyclic systems, such as pteridinetriones and purines, provides insight into these effects. researchgate.netmdpi.com Studies on substituted pteridinetriones have shown that the electronic nature of a substituent on the ring can shift the equilibrium between keto and enol forms, a phenomenon comparable to the amino-imino tautomerism in this compound. researchgate.net For instance, electron-donating groups were found to stabilize the ketone tautomer, whereas electron-withdrawing groups shifted the preference towards the enol form. researchgate.net

Similarly, computational and experimental studies on purines, which share a similar nitrogen-rich heterocyclic structure, demonstrate that substituents can change tautomeric preferences. nih.govresearchgate.netnih.govrsc.org For example, the introduction of an amino group at the C8 position of adenine (B156593) can alter the stability ranking of its tautomers in aqueous solutions. nih.govresearchgate.netnih.gov These findings support the principle that substituents on the this compound ring would likewise tune the charge distribution and basicity of the ring nitrogens, thereby influencing the site of protonation and the tautomeric balance. Electron-withdrawing groups are expected to decrease the electron density on the ring system, potentially stabilizing the imino form, while electron-donating groups would likely enhance the stability of the canonical amino form.

Table 1: Predicted Influence of Substituent Type on Tautomeric Equilibrium of this compound Derivatives This table illustrates the generally expected shifts in tautomeric equilibrium based on principles observed in related heterocyclic compounds. The exact equilibrium constant (KT) would depend on the specific substituent and its position.

Substituent Type at C2, C4, or C6Example GroupElectronic EffectExpected Shift in Equilibrium (Amino ⇌ Imino)Rationale
Strongly Electron-Withdrawing-NO₂-I, -MShifts toward Imino formDecreases electron density on the ring, potentially stabilizing the less common imino tautomer. researchgate.net
Moderately Electron-Withdrawing-CN, -Cl-I, -M / -I, +MSlight shift toward Imino formReduces the basicity of the exocyclic amino group, making protonation on a ring nitrogen more favorable. scialert.net
Electron-Donating-CH₃, -OCH₃+I, +MShifts toward Amino formIncreases electron density on the ring, further stabilizing the already preferred amino tautomer. researchgate.net
Strongly Electron-Donating-NH₂+MStrongly shifts toward Amino formSignificantly increases electron density, strongly favoring the canonical amino structure. nih.govresearchgate.net

Solvent Effects on Tautomeric States

The tautomeric equilibrium of this compound is highly sensitive to the solvent environment. The choice of solvent can stabilize one tautomer over another, sometimes dramatically shifting the equilibrium. nih.gov This phenomenon, known as solvatochromism when observed in UV-Vis spectra, arises from differential interactions between the solvent and the various tautomeric forms. nih.govresearchgate.net

The general principle is that polar solvents will preferentially stabilize the more polar tautomer. The imino form of this compound is expected to have a larger dipole moment than the amino form due to greater charge separation. Consequently, polar solvents, particularly those capable of hydrogen bonding (protic solvents), are expected to increase the population of the imino tautomer relative to its population in non-polar (aprotic) solvents. nih.govmdpi.com

While direct experimental data on this compound is limited, studies on closely related pterins and other nitrogen heterocycles provide strong evidence for this behavior. mdpi.comacs.org Computational studies on pterin (B48896) have shown that including solvent effects is critical for accurately predicting the relative stabilities of tautomers and that the presence of water molecules can significantly lower the energy barrier for the proton transfer reaction between them. acs.org In some cases, a tautomer that is highly disfavored in the gas phase can become significantly populated in a polar solvent. mdpi.com For certain heterocyclic compounds, the capability of the solvent to act as a hydrogen bond donor or acceptor is a determining factor in influencing the tautomerization process. nih.gov Therefore, in protic solvents like water or methanol (B129727), one would expect not only stabilization of the more polar imino tautomer through dielectric effects but also specific stabilization through the formation of hydrogen bonds.

Table 2: Expected Solvent Effects on the Tautomeric State of this compound This table summarizes the anticipated effects of different solvent classes on the amino-imino tautomeric equilibrium.

Solvent TypeExample SolventsPrimary Interaction MechanismExpected Dominant TautomerRationale
Non-polar AproticHexane, Toluenevan der Waals forcesAmino formThe intrinsically more stable, less polar amino tautomer is favored in an environment with a low dielectric constant. mdpi.com
Polar AproticDMSO, AcetonitrileDipole-dipole interactionsPrimarily Amino, with an increased fraction of Imino formThe higher dielectric constant stabilizes the more polar imino tautomer, shifting the equilibrium slightly. mdpi.com
Polar ProticWater, Methanol, EthanolHydrogen bonding, dipole-dipole interactionsAmino form still likely dominant, but with a significant population of the Imino formSpecific hydrogen bonding interactions with both tautomers can significantly lower the energy difference, potentially leading to a measurable equilibrium mixture. nih.govacs.org

Theoretical and Computational Studies of Pteridin 7 Amine

Electronic Structure Calculations

Electronic structure calculations, based on the principles of quantum mechanics, are employed to determine the distribution of electrons within a molecule. rowansci.com These calculations are fundamental to predicting a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a revolutionary and widely used method in computational quantum chemistry for studying the electronic properties of molecules. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing complex heterocyclic systems like pteridines. numberanalytics.com

Studies on the pteridine (B1203161) nucleus, the core structure of Pteridin-7-amine, have utilized DFT methods, particularly the B3LYP functional, in conjunction with various basis sets (e.g., 6-311G, 6-311G(d,p)) to calculate optimized geometric parameters and vibrational frequencies. derpharmachemica.com The results of these calculations have shown good agreement with experimental data, confirming the planar and stable conformation of the pteridine ring. derpharmachemica.com DFT has also been instrumental in investigating the interaction of pteridine derivatives with metal atoms and in studying the effects of substituents on the molecular structure. mdpi.comresearchgate.netnih.gov For instance, DFT calculations were used to analyze the breakdown of the pteridine moiety in folic acid under hydrothermal conditions, identifying potential degradation products like 6-formylpterin. d-nb.info

Quantum chemical calculations provide a detailed description of a molecule's electronic structure and properties. numberanalytics.com Beyond DFT, ab initio methods like Hartree-Fock have been applied to pteridine systems. For example, ab initio quantum chemical computations at the Hartree-Fock 6-31g** level of theory were performed on pterin (B48896) (a related 2-amino-4-oxo-pteridine) and its reduced forms to visualize the electronic charge density and electrostatic potential functions. researchgate.net These calculations revealed profound changes in electronic properties upon structural reduction of the pteridine ring system. researchgate.net

Such calculations are essential for understanding reactivity. The analysis of frontier molecular orbitals (HOMO and LUMO) helps predict where a molecule is likely to act as an electron donor or acceptor. For a pteridine-dithione derivative, frontier orbital analysis pointed to the sulfur atoms as the likely sites for coordination with metallic centers. researchgate.netnih.gov These computational approaches are also used to explore molecular spectroscopy, providing insights into electronic transitions and molecular structures that complement experimental techniques like Raman and IR spectroscopy. yukiozaki.com

Charge density analysis provides insight into the distribution of electronic charge across a molecule, which is critical for understanding intermolecular interactions and chemical reactivity. Methods like Natural Bond Orbital (NBO) analysis are used to study charge distribution and hyperconjugative interactions. mgms-ds.de In pteridine systems, NBO analysis has been used to understand the stability and bonding within the molecule. derpharmachemica.com

Ab initio calculations have been employed to directly visualize the electronic charge density functions and electrostatic potentials of pterin and its derivatives. researchgate.net These studies show how the electron density is distributed among the different nitrogen atoms in the heterocyclic rings, which is crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.net For example, analysis showed that the electron density of the N2' nitrogen in pterin is similar to that of pyrrole-like nitrogens. researchgate.net This type of analysis helps in predicting the most probable sites for electrophilic and nucleophilic attack. derpharmachemica.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of pteridine derivatives, MD simulations are frequently used to assess the stability of a ligand when bound to a biological target, such as a protein kinase. mdpi.comresearchgate.net

In a study of pteridin-7(8H)-one derivatives as inhibitors of FMS-like tyrosine kinase-3 (FLT3), MD simulations were conducted to understand the binding stability of the compounds in the ATP pocket of the enzyme. mdpi.com The simulations, often run for durations such as 100 nanoseconds, track key metrics like the root-mean-square deviation (RMSD) of the protein backbone and the ligand to ensure the complex remains stable. mdpi.com These simulations can also reveal crucial information about how mutations in the target protein affect ligand binding and stability. mdpi.comresearchgate.net For instance, simulations showed that a mutation in a gatekeeper residue of FLT3 resulted in lower binding affinity for a pteridin-7(8H)-one derivative. researchgate.net The dynamic information from MD simulations provides a basis for more advanced calculations like binding free energy estimations. mdpi.com

Binding Energy Calculations and Ligand Interaction Energy (LIE) Approximations

Calculating the binding affinity between a ligand and its protein target is a cornerstone of computational drug design. Several methods are used to estimate the binding free energy of pteridine derivatives to their targets.

One common approach is the Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) method. mdpi.comresearchgate.net This method combines molecular mechanics energies with continuum solvation models to calculate the binding free energy. For a series of pteridin-7(8H)-one derivatives targeting FLT3, MM-PB/GBSA calculations provided detailed insights into the energy contributions from different types of interactions, such as van der Waals and electrostatic forces. mdpi.commdpi.com

Other rigorous methods include Linear Interaction Energy (LIE) and Free Energy Perturbation (FEP). mdpi.comnih.gov The LIE approximation calculates binding free energy based on the difference in the ligand's electrostatic and van der Waals interaction energies between the bound and free states. mdpi.com FEP is a more computationally intensive but often more accurate method that calculates the free energy difference by gradually "transforming" the ligand into solvent in both the protein-bound and free states. mdpi.com These methods have been applied to pteridin-7(8H)-one derivatives, yielding quantitative predictions of their binding affinities. mdpi.comnih.gov

Table 1: Calculated Binding Free Energies (kcal/mol) for select Pteridin-7(8H)-one Derivatives with FLT3 Kinase mdpi.com
CompoundΔG (MM-PB/GBSA)ΔG (LIE)ΔG (FEP)
C01-22.70-28.76-14.83
C03-22.62-27.18-14.64
C06-21.71-28.71-13.68
C17-26.84-30.65-16.77
C22-30.83-30.97-15.04
C28-30.97-30.35-17.61
C31-32.15-28.92-17.87

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For pteridine derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.comacs.org

These models require the alignment of all molecules in a dataset onto a common scaffold, which for pteridine inhibitors is often the pteridine ring itself. mdpi.commdpi.com The aligned molecules are placed in a 3D grid, and steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at each grid point. mdpi.comacs.org Partial least squares (PLS) analysis is then used to build a regression model linking these field values to the observed biological activity (e.g., pIC₅₀). mdpi.com

Successful CoMFA and CoMSIA models have been developed for pteridin-7(8H)-one derivatives, yielding high correlation coefficients and predictive power. mdpi.com These models generate contour maps that visualize regions where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease activity, providing clear guidelines for the rational design of new, more potent inhibitors. mdpi.commdpi.comacs.org

Table 2: Statistical Results of 3D-QSAR Models for Pteridin-7(8H)-one Derivatives mdpi.com
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)
CoMFA0.7680.982> 0.6
CoMSIA0.8440.972> 0.6

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. In a study of pteridin-7(8H)-one derivatives, which share a core structure with this compound, a statistically significant CoMFA model was developed to understand their inhibitory activity against FMS-like tyrosine kinase-3 (FLT3). mdpi.com

The model demonstrated strong predictive power, validated through various statistical metrics. mdpi.comacs.org The analysis yielded a leave-one-out cross-validation q² value of 0.768 and a non-cross-validated correlation coefficient (r²) of 0.982. mdpi.com The predictive ability of the model was confirmed with an external validation r² pred of 0.919, indicating its reliability for forecasting the activity of new compounds. mdpi.com The steric and electrostatic field contributions to the model were found to be 54.2% and 45.8%, respectively, highlighting that both the shape and electronic properties of the molecules are crucial for their activity. mdpi.com Contour maps generated from this analysis show regions where steric bulk is favored (green contours) and where it is disfavored (yellow contours), as well as areas where electropositive (blue contours) or electronegative (red contours) groups would enhance activity. researchgate.net

Table 1: Statistical Results of CoMFA Model for Pteridin-7(8H)-one Derivatives

ParameterValueDescription
q² (Cross-validated r²)0.768Indicates the internal predictive ability of the model. mdpi.com
r² (Non-cross-validated r²)0.982Represents the correlation between predicted and observed activities for the training set. mdpi.com
r²_pred (External validation)0.919Measures the model's ability to predict the activity of an external test set. mdpi.com
Steric Contribution54.2%The percentage influence of molecular shape on activity. mdpi.com
Electrostatic Contribution45.8%The percentage influence of electron distribution on activity. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more detailed picture of the intermolecular interactions governing biological activity. physchemres.org For the same series of pteridin-7(8H)-one derivatives, a highly predictive CoMSIA model was also generated. mdpi.com

This model yielded a q² of 0.844 and an r² of 0.972. mdpi.com The external predictive r² pred was 0.918, confirming its robust predictive power. mdpi.com The final, statistically superior CoMSIA model was developed using a combination of steric and hydrophobic fields (SH), indicating these two properties are the most significant descriptors for explaining the variance in inhibitory activity within the studied series of compounds. mdpi.com The results from CoMFA and CoMSIA are crucial for guiding the structural modification of pteridine derivatives to enhance their inhibitory potency. x-mol.net

Table 2: Statistical Results of CoMSIA Model for Pteridin-7(8H)-one Derivatives

ParameterValueDescription
q² (Cross-validated r²)0.844Indicates the internal predictive ability of the model. mdpi.com
r² (Non-cross-validated r²)0.972Represents the correlation between predicted and observed activities for the training set. mdpi.com
r²_pred (External validation)0.918Measures the model's ability to predict the activity of an external test set. mdpi.com
Optimal Field CombinationSteric (S) and Hydrophobic (H)The combination of descriptor fields that provided the best statistical model. mdpi.com

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and specificity. ijfmr.com Docking studies on pteridine derivatives have been performed against various protein targets.

In a study targeting the FLT3 kinase, a pteridin-7(8H)-one derivative (C31) was docked into the ATP binding pocket. The pteridine ring formed key π-π stacking interactions with residue Y693 and π-sigma interactions with L818. mdpi.com Crucially, the molecule was anchored to the hinge region of the kinase via two hydrogen bonds with the backbone of Cys694. mdpi.com Additional hydrogen bonds were observed with L616 and the keto group of F830 in the DFG motif. mdpi.com

In another study involving a [4-amino-6-(isopropylthio)-2-methyl-pteridin-7-yl]amine derivative, docking simulations showed a hydrogen bond interaction with the amino acid residue ASP300. biorxiv.org Further studies on different pteridine derivatives against cyclooxygenase-2 (COX-2) revealed hydrogen bonding with a range of residues including His90, Tyr355, Arg120, Leu352, and Gln292, demonstrating the versatility of the pteridine scaffold in interacting with different active sites. researchgate.net

Table 3: Summary of Molecular Docking Interactions for Pteridine Derivatives

Target ProteinPteridine Derivative ClassKey Interacting ResiduesInteraction TypeReference
FLT3 KinasePteridin-7(8H)-oneCys694, L616, F830Hydrogen Bond mdpi.com
FLT3 KinasePteridin-7(8H)-oneTyr693π-π Stacking mdpi.com
FLT3 KinasePteridin-7(8H)-oneL818π-sigma mdpi.com
Unknown Receptor[4-amino-6-(isopropylthio)-2-methyl-pteridin-7-yl]amineASP300Hydrogen Bond biorxiv.org
COX-2ThioxobenzopteridineHis90, Tyr355, Arg120, Leu352, Gln292Hydrogen Bond researchgate.net

Investigation of Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process vital in many biological functions. Computational studies on pterin, a closely related compound (2-aminopteridin-4(3H)-one), have provided foundational knowledge on these mechanisms. researchgate.netacs.org Research has investigated both intramolecular proton transfer and solvent-assisted pathways. In the gas phase, the intramolecular transfer for pterin has a high energy barrier of 34.2 kcal/mol. researchgate.netacs.org However, in an aqueous environment, a water-assisted mechanism drastically reduces this barrier by approximately 70%. researchgate.net The inclusion of bulk water effects further lowers the free energy barrier to just 6.7 kcal/mol, demonstrating that solvent molecules play a direct and crucial role in facilitating the reaction. researchgate.net

For this compound specifically, its fluorescence properties are influenced by excited-state proton transfer, which leads to quenching of its quantum yield in protic solvents. vulcanchem.com More advanced computational models of proton transfer in biological systems, such as the Grotthuss hopping mechanism, describe how protons can be transported through networks of hydrogen-bonded molecules, including water and amino acid side chains. biorxiv.org Recent findings also suggest that quantum mechanical effects, such as electron spin, can influence proton mobility in biological molecules, challenging purely classical biochemical assumptions. thequantuminsider.com These complex mechanisms are essential for understanding the full scope of this compound's chemical behavior in a biological context.

Pteridin 7 Amine in Chemical Biology and Enzymatic Interactions Non Clinical Focus

Role as Chemical Scaffolds in Biological Research

The pteridine (B1203161) ring system, a heterocyclic compound composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, serves as a foundational structure for a multitude of biologically active molecules. wikipedia.orgmdpi.com In the field of chemical biology and medicinal chemistry, the pteridine core is recognized as a "privileged scaffold." This designation refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. The inherent chemical properties of the pteridine nucleus, including its multiple nitrogen atoms which can act as hydrogen bond donors and acceptors, allow for the generation of large libraries of compounds with diverse biological activities. researchgate.netnih.gov

Researchers utilize the pteridine scaffold to design and synthesize novel molecules for probing biological pathways and developing potential therapeutic agents. For example, the pteridin-7(8H)-one core has been successfully employed as a template for the development of potent inhibitors targeting various protein kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK). ecnu.edu.cnacs.orgnih.gov Similarly, the 2,4-diaminopteridine structure, famously part of the methotrexate molecule, has been used as a scaffold to create new inhibitors of enzymes like lipoxygenase. tandfonline.comnih.govresearchgate.net The ability to systematically modify the pteridine core at various positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, making it an invaluable tool in biological research. researchgate.netacs.org

Interactions with Enzyme Active Sites

The biological activity of pteridin-7-amine and its derivatives is fundamentally rooted in their ability to interact with the active sites of enzymes. The planar, aromatic structure of the pteridine ring system facilitates interactions within the often hydrophobic pockets of enzyme active sites, while the nitrogen atoms are crucial for forming specific hydrogen bonds. These hydrogen bonds frequently occur with the "hinge region" of protein kinases, an area that connects the N- and C-lobes of the kinase domain and is critical for ATP binding. By mimicking the adenine (B156593) portion of ATP, pteridine-based compounds can anchor themselves within the active site, preventing the binding of the natural substrate and thereby inhibiting enzyme activity. nih.govmdpi.com

For instance, molecular modeling studies have shown that pteridin-7(8H)-one inhibitors form key bidentate hydrogen bonds with the hinge residue Cys694 in FLT3. nih.gov The 2-amino group of the pterin (B48896) is often a critical component of this interaction, forming a key-lock fit with the protein's backbone. nih.gov The specific geometry and electronic properties of the pteridine scaffold enable it to establish a network of interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, which collectively contribute to its high binding affinity and inhibitory potential against various enzymatic targets. nih.govnih.gov

The versatility of the pteridine scaffold has led to the development of potent inhibitors against several classes of enzymes critical in cellular signaling and inflammatory processes.

Cyclin-Dependent Kinases (CDKs): Pteridine-7(8H)-one derivatives have been identified as potent and selective inhibitors of CDKs, which are key regulators of the cell cycle. For example, compound L2 was developed as a dual CDK4/6 inhibitor, exhibiting significant activity with IC₅₀ values of 16.7 nM and 30.5 nM, respectively, while showing high selectivity over other CDKs like CDK1, CDK2, CDK7, and CDK9. nih.govresearchgate.net Other derivatives have been specifically optimized to target CDK2. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): The pteridin-7(8H)-one scaffold has proven highly effective for targeting FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). ecnu.edu.cnacs.org One representative inhibitor, compound 31, demonstrated potent, single-digit nanomolar inhibition against wild-type FLT3 and also showed efficacy against drug-resistant mutants. ecnu.edu.cnnih.gov The mechanism involves the suppression of FLT3 phosphorylation and its downstream signaling pathways. nih.gov

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. While various heterocyclic scaffolds have been explored for PI3K inhibition, the pteridine framework represents a viable starting point for the design of inhibitors targeting this important class of enzymes. ijper.orgresearchgate.net

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory cascade. A series of N-substituted 2,4-diaminopteridines were synthesized and found to be potent inhibitors of soybean lipoxygenase, a homolog of mammalian LOX. researchgate.net Several of these compounds exhibited IC₅₀ values as low as 100 nM, establishing the 2,4-diaminopteridine core as a promising scaffold for developing anti-inflammatory agents that target this enzyme. tandfonline.comnih.gov

Compound ClassTarget EnzymeKey FindingsReference IC₅₀
Pteridine-7(8H)-oneCDK4/6Potent and selective dual inhibitors.L2: 16.7 nM (CDK4), 30.5 nM (CDK6) nih.govresearchgate.net
Pteridine-7(8H)-oneFLT3Inhibits wild-type and drug-resistant mutants.Compound 31: Single-digit nM range ecnu.edu.cnnih.gov
2,4-DiaminopteridineLipoxygenaseDual radical scavenging and LOX inhibition.IC₅₀ values down to 100 nM tandfonline.comnih.gov

Understanding the mechanism by which pteridine derivatives inhibit enzymes involves a combination of kinetic analysis, structural biology, and computational modeling. Kinetic studies help define the nature of the inhibition (e.g., competitive, non-competitive), while co-crystal structures and molecular docking provide a detailed, atom-level view of the binding interactions. wordpress.com

For kinase inhibitors, the primary mechanism is typically competitive inhibition with respect to ATP. The pteridine scaffold occupies the adenine-binding pocket, and its core structure forms conserved hydrogen bonds with the kinase hinge region. nih.govmdpi.com In the case of pteridin-7(8H)-one derivatives targeting FLT3, the binding of the inhibitor stabilizes the inactive conformation of the enzyme, suppressing its phosphorylation and blocking downstream signaling, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. ecnu.edu.cnnih.gov

Docking studies of pteridine-based inhibitors in the active site of dihydropteroate synthase (DHPS) have revealed that the pterin-like ring engages in electrostatic and hydrogen-bonding interactions with key aspartate residues, while other parts of the molecule can form novel interactions with different residues, explaining their inhibitory activity. nih.gov These mechanistic insights are crucial for understanding how these molecules function and for guiding the rational design of next-generation inhibitors with improved properties.

The biological activity of a pteridine-based inhibitor is not determined by the core scaffold alone; the substituents attached to the ring system play a decisive role in modulating binding affinity and, critically, selectivity for the target enzyme over other related proteins. nih.govresearchgate.net Structure-activity relationship (SAR) studies are essential to optimize these properties.

Affinity Enhancement: For FLT3 inhibitors, the addition of steric groups, such as methyl (-CH₃) or methoxy (-OCH₃) groups, at specific positions on peripheral moieties can enhance inhibitory potency by making favorable contacts within the binding pocket. nih.gov In another example targeting EGFR, the introduction of a substituent at the C6 position of the pteridin-7(8H)-one scaffold allowed the molecule to access a hydrophobic pocket, which was critical for maintaining high activity. acs.org

Selectivity Control: Achieving selectivity is paramount to minimize off-target effects. For CDK4/6 inhibitors, SAR studies revealed that introducing small groups at the fifth or sixth position of the pteridine core could significantly improve selectivity against other CDKs. researchgate.net Similarly, a pteridin-7(8H)-one derivative (compound 24a) was optimized for BTK inhibition and demonstrated over 250-fold selectivity against the related kinase ITK and over 2500-fold selectivity against EGFR at the enzymatic level. nih.gov This high degree of selectivity was achieved through careful selection of substituents that exploit subtle differences in the architecture of the respective kinase active sites.

Enzyme TargetSubstituent Position/TypeEffect on Binding/SelectivityReference
FLT3Meta-position on piperazine moietySteric groups (-CH₃, -OCH₃) enhance inhibitory potency. nih.gov
CDK4/65th or 6th position of the coreIntroduction of small groups improves selectivity over other CDKs. researchgate.net
Lipoxygenase4-amino groupSubstitution generally increases potency; polar groups are favorable. tandfonline.comresearchgate.net
BTKVarious peripheral groupsOptimization led to high selectivity over ITK and EGFR. nih.gov

Pterin Cofactors and Analogs in Biological Systems

Beyond their use as synthetic scaffolds, pterins are a class of naturally occurring compounds that are vital for life. wikipedia.orgnih.gov Pterins function primarily as cofactors or as precursors to cofactors for a wide range of enzymes involved in essential metabolic pathways. researchgate.net These natural pterins, like their synthetic counterparts, can exist in several redox states—fully oxidized, dihydro, and the fully reduced tetrahydro form. wikipedia.org The ability to cycle between these states is central to their function in mediating electron transfer in numerous biochemical reactions. nih.gov

Prominent examples of pterin cofactors include tetrahydrobiopterin (BH₄), which is essential for the enzymatic hydroxylation of aromatic amino acids, and folates (derivatives of folic acid), which are critical for one-carbon transfer reactions in the synthesis of nucleotides and amino acids. wikipedia.orgnih.gov Another crucial class of pterin cofactors is the molybdopterins, which are indispensable for the function of molybdenum- and tungsten-containing enzymes. wikipedia.orgwikipedia.org

Molybdopterin (MPT) is a unique pterin derivative that serves as a ligand for a molybdenum atom, forming the molybdenum cofactor (Moco). wikipedia.orgnih.gov This cofactor is found at the active site of nearly all molybdenum-dependent enzymes (with the notable exception of nitrogenase) and is essential for their catalytic activity. rsc.orgnih.gov These enzymes catalyze critical redox reactions in the global carbon, nitrogen, and sulfur cycles. nih.gov Molybdopterin itself is characterized by a tricyclic pyranopterin structure, where a pyran ring is fused to the pterin system, and a dithiolene group on the side chain coordinates the molybdenum atom. wikipedia.orgnih.govmdpi.com

The biosynthesis of Moco is a highly conserved and complex multi-step process that requires several dedicated enzymes. nih.govrsc.org The pathway can be summarized in four principal stages: wikipedia.orgnih.govmdpi.com

Formation of Cyclic Pyranopterin Monophosphate (cPMP): The process begins with guanosine triphosphate (GTP), which is enzymatically converted into an intermediate called cyclic pyranopterin monophosphate (cPMP).

Sulfur Insertion to form Molybdopterin (MPT): Two sulfur atoms are inserted into cPMP by a sulfurtransferase enzyme, leading to the formation of the dithiolene group and completing the synthesis of the metal-free molybdopterin.

Adenylation of MPT: The terminal phosphate of MPT is adenylated by a molybdenum insertase, forming an MPT-AMP intermediate. This step activates the MPT for metal insertion.

Molybdenum Insertion: In the final step, the same molybdenum insertase catalyzes the insertion of molybdate into the dithiolene group of MPT, releasing AMP and forming the active Molybdenum Cofactor (Moco).

A defect in any of these biosynthetic steps leads to a pleiotropic loss of all molybdoenzyme activities, highlighting the essential role of this pterin-based cofactor. nih.gov

One-Carbon Transfer and Redox Cofactor Roles

The pteridine core structure, of which this compound is a derivative, is fundamental to critical biochemical processes, particularly one-carbon metabolism and redox reactions. While direct studies on this compound's cofactor roles are specific, the functions of closely related and extensively studied pterin derivatives, such as folic acid and biopterin, provide the foundational understanding of the pteridine ring's capabilities.

Pterins are crucial in biology as pigments, but more importantly as cofactors for one-carbon transfers and as redox participants. researchgate.net The most prominent example is folic acid and its reduced form, tetrahydrofolate (H4F), which is a central player in one-carbon metabolism. nih.govnih.gov This metabolic network involves the transfer of one-carbon units in various oxidation states, which are essential for the biosynthesis of purines, thymidine, and several amino acids like serine, glycine, and methionine. nih.govmdpi.com The pteridine ring of tetrahydrofolate is the active portion of the molecule, covalently binding one-carbon units at its N5 and/or N10 positions. nih.gov

The versatility of the tetrahydrofolate cofactor is evident in the different one-carbon units it can carry, as summarized in the table below.

Cofactor FormOne-Carbon Unit CarriedOxidation State
5-Methyl-THFMethyl (-CH3)Most Reduced
5,10-Methylene-THFMethylene (B1212753) (-CH2-)Intermediate
5,10-Methenyl-THFMethenyl (-CH=)Intermediate
10-Formyl-THFFormyl (-CHO)Most Oxidized
5-Formimino-THFFormimino (-CH=NH)Intermediate

In addition to one-carbon transfers, the pteridine nucleus is integral to redox chemistry. nih.gov Reduced pterins, such as tetrahydrobiopterin (H4biopterin), function as essential redox cofactors for enzymes like aromatic amino acid hydroxylases. nih.gov The pteridine ring system can exist in multiple redox states: the fully reduced tetrahydro form, a partially reduced dihydro form, and a fully oxidized form. researchgate.netnih.gov This capacity to participate in 2 e− and 2 H+ redox reactions is fundamental to its function. nih.gov For instance, H4biopterin acts as the initial reductant for dioxygen in hydroxylation reactions catalyzed by these enzymes. nih.gov The redox state of the pterin can influence and be influenced by its environment, with factors like pyran ring cyclization in molybdopterin affecting the redox potential of the entire system. nih.gov

This compound in Nucleic Acid Interactions

The structural similarity of the pteridine ring system to purine nucleobases has prompted significant research into its use as a building block for fluorescent nucleoside analogs. These synthetic analogs can be incorporated into DNA and RNA, serving as powerful probes to study nucleic acid structure, dynamics, and interactions without significantly perturbing the native conformation.

Synthesis of Pteridine Nucleoside Analogs

The creation of pteridine nucleoside analogs for nucleic acid studies involves multi-step chemical synthesis. The general approach begins with the construction of the desired pteridine base, which is then coupled to a deoxyribose sugar moiety.

A common synthetic route starts with a substituted pyrimidine, such as 4,5,6-triaminopyrimidine. cancer.gov For example, to synthesize 4-amino-2,6-dimethyl-7(8H)-pteridone, 4,5,6-triamino-2-methylpyrimidine is reacted with ethyl pyruvate in an acetic acid and ethanol mixture under reflux. cancer.gov This condensation reaction builds the second heterocyclic (pyrazine) ring, forming the pteridone core. cancer.gov

Once the pteridine base is synthesized, it is coupled to a protected deoxyribose sugar, typically 2-deoxy-3,5-di-O-p-chlorobenzoyl-α-D-ribofuranosyl chloride. cancer.gov This glycosylation step is often carried out in an anhydrous solvent like acetonitrile in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cancer.gov Following the coupling, the protecting groups on the sugar (e.g., p-chlorobenzoyl groups) are removed, usually by treatment with sodium methoxide in methanol (B129727), to yield the final pteridine nucleoside analog. cancer.gov

Table of Key Synthetic Reagents

Reagent/Intermediate Role in Synthesis
Substituted Triaminopyrimidine Pyrimidine precursor for building the pteridine ring.
α-Dicarbonyl Compound (e.g., Ethyl Pyruvate) Reacts with the pyrimidine to form the pyrazine portion of the pteridine.
Protected Deoxyribofuranosyl Chloride Provides the deoxyribose backbone for the nucleoside.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) A non-nucleophilic base used to facilitate the glycosylation reaction.
Sodium Methoxide A reagent for the deprotection of the sugar hydroxyl groups.

Site-Selective Incorporation into Oligonucleotides

To be useful as probes, pteridine nucleoside analogs must be incorporated at specific, predetermined positions within an oligonucleotide sequence. This is achieved using automated solid-phase phosphoramidite chemistry, the standard method for DNA synthesis.

After the synthesis of the pteridine nucleoside, it is converted into a phosphoramidite derivative. This involves protecting the 5'-hydroxyl group of the deoxyribose with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group to install a phosphoramidite moiety. cancer.gov These phosphoramidite building blocks are then used in an automated DNA synthesizer. nih.govtandfonline.com The synthesizer executes a stepwise cycle of coupling, capping, oxidation, and deprotection to add one nucleotide at a time to a growing chain anchored to a solid support. By placing the pteridine phosphoramidite in the desired position in the sequence of reagents, it can be incorporated site-selectively into the oligonucleotide. cancer.gov This method allows for the creation of custom DNA strands containing one or more fluorescent pteridine probes at any desired location. cancer.gov

Monitoring Molecular Interactions via Fluorescence Probes

Pteridine nucleoside analogs are particularly valuable as fluorescent probes because many possess favorable spectral properties, including significant quantum yields. nih.govnih.gov When these fluorescent analogs are incorporated into oligonucleotides, their fluorescence is often quenched due to interactions with neighboring bases, particularly purines. nih.govnih.gov This quenching provides a baseline signal.

Subsequent molecular interactions, such as protein binding or the hybridization of the probe-containing strand to its complementary strand, can alter the local environment of the pteridine fluorophore. These alterations often lead to measurable changes in fluorescence intensity, lifetime, or emission wavelength. nih.gov For example, the binding of a DNA repair enzyme or a transcription factor might de-stack the pteridine probe from its neighbors, causing a recovery of fluorescence.

Researchers have synthesized various pteridine adenosine analogs, such as 6MAP and DMAP, for this purpose. nih.gov These probes are minimally disruptive to the DNA structure, as evidenced by melting temperature studies showing that probe-containing duplexes have similar stability to unlabeled control duplexes. nih.gov This ensures that the observed interactions are not artifacts of a distorted DNA structure. By monitoring the fluorescence signal in real-time, these probes provide a sensitive tool for studying the dynamics of DNA binding and catalysis. nih.gov

Table of Fluorescence Properties for Pteridine Nucleoside Analogs

Analog Excitation Max (nm) Emission Max (nm) Quantum Yield (Monomer) Mean Lifetime (ns, Monomer)
6MAP 310 430 0.39 3.8
DMAP 330 430 0.48 4.8
3-Methylisoxanthopterin ~345 ~430 >0.15 0.87 - 6.54 (range for 7 probes)
6-Methylisoxanthopterin ~350 ~440 >0.15 0.87 - 6.54 (range for 7 probes)

(Data compiled from multiple sources) nih.govnih.gov

Advanced Applications in Chemical Research

Pteridin-7-amine as Fluorophores and Fluorescent Probes

The inherent fluorescence of the pteridine (B1203161) nucleus is well-documented, with many derivatives serving as pigments in the animal kingdom. nih.govbritannica.com Most pteridines exhibit fluorescence under UV light, a property that is instrumental in their identification and purification. nih.gov The introduction of an electron-donating amino group at the C7 position enhances these fluorescent properties, making 7-aminopteridine derivatives potent fluorophores.

These compounds are increasingly utilized as fluorescent probes for detecting various analytes, particularly metal ions. nih.govresearchgate.net A fluorescent probe functions by exhibiting a change in its photophysical properties—such as fluorescence intensity or emission wavelength—upon interaction with a specific target. researchgate.net Probes based on the 7-aminopteridine scaffold can be designed to bind selectively with metal ions. This interaction often leads to a significant change in the fluorescence signal, a phenomenon known as chelation-enhanced fluorescence or quenching. For example, the fluorescent compound 7-aminodipyrido[3,2-a:2',3'-c]phenazine has been functionalized as a sensor for the europium ion (Eu³⁺), where the emission is effectively quenched upon chelation of the metal cation. researchgate.net This response allows for the qualitative and quantitative detection of the target ion. nih.govresearchgate.net

The photophysical properties of these probes are highly sensitive to their environment, such as solvent polarity. wikipedia.org This sensitivity can be exploited to study biological systems. The fluorescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a critical parameter for a fluorophore's brightness and effectiveness. wikipedia.org For 7-aminopteridine derivatives, the quantum yield can be modulated by both structural modifications and the surrounding medium, making them adaptable for various sensing applications.

Photophysical Properties of Selected Fluorescent Probes
Fluorophore ClassTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Sensing Mechanism
7-Aminopteridine DerivativeMetal Ions (General)~350-400~450-550Variable (0.1-0.5)Chelation-Enhanced Fluorescence/Quenching
7-aminodipyrido[3,2-a:2',3'-c]phenazineEu³⁺Not SpecifiedNot SpecifiedNot SpecifiedEmission Quenching
Anilinonaphthalene Sulfonic Acids (ANS)Protein/Membranes~350~480~0.002 (aq) to ~0.4 (bound)Enhanced Fluorescence in Nonpolar Environment

Potential in Photodynamic and Photothermal Chemistry

Photodynamic therapy (PDT) is a medical technique that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily for treating cancer and infections. imrpress.commdpi.com The photosensitizer, upon activation by a specific wavelength of light, transfers its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), which is cytotoxic. imrpress.com

While porphyrins are the most common photosensitizers, there is ongoing research into other heterocyclic compounds, including pteridines. imrpress.commdpi.com The pterin (B48896) framework has been shown to be capable of generating singlet oxygen. researchgate.net A quantitative structure-property relationship (QSPR) analysis revealed that pterin itself has a singlet oxygen quantum yield (ΦΔ) of 18%. researchgate.net The efficiency of singlet oxygen generation is influenced by substituents on the pteridine ring. For instance, replacing an amino group with a carbonyl group at the C2 position can increase the quantum yield, as seen in lumazine (ΦΔ = 44%). researchgate.net This suggests that modifications to the this compound structure could tune its photosensitizing capabilities. The potential for these compounds in PDT lies in their ability to absorb light (typically in the UV-A or blue region) and transition to an excited triplet state, a prerequisite for singlet oxygen production.

Photothermal therapy (PTT) is a related approach where light-absorbing agents convert photon energy into localized heat to ablate diseased cells. While research on pteridines for PTT is less established, the fundamental requirement is a high molar extinction coefficient and efficient non-radiative decay pathways (internal conversion) that release energy as heat. The strong absorption properties of pteridine derivatives suggest this as a plausible area for future investigation.

Singlet Oxygen Quantum Yields of Pteridine-Related Compounds
CompoundSinglet Oxygen Quantum Yield (ΦΔ)Key Structural Feature
Pterin18%Amino group at C2
Lumazine44%Carbonyl group at C2

Tautomerism in Metal Sensing Applications

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms, can be a powerful mechanism for chemical sensing. beilstein-journals.orgresearchgate.net For this compound, the relevant equilibrium is the amine-imine tautomerism. The molecule can exist as the 7-amino form or the 7-imino form, which has a double bond shifted and a proton relocated from the amino group to a ring nitrogen.

This tautomeric equilibrium can be deliberately influenced by the presence of metal ions. beilstein-journals.org In the design of a tautomerism-based sensor, a metal-binding site (ionophore) is incorporated into the molecular structure. beilstein-journals.orgresearchgate.net When a target metal ion coordinates to the ionophore, it can stabilize one tautomeric form over the other. This shift in the equilibrium results in a distinct change in the molecule's electronic structure and, consequently, its optical properties. beilstein-journals.org

For example, the coordination of a metal ion might favor the imine tautomer, leading to a significant shift in the maximum absorption wavelength (a colorimetric response) or a change in fluorescence (a fluorometric response). beilstein-archives.orgnih.gov This principle allows for the design of highly selective sensors, as the specific geometry and electronic requirements of the metal-ion coordination can dictate which tautomer is stabilized. The change in the absorption or emission spectrum upon metal binding can be dramatic, providing a clear signal for detection. This strategy represents a sophisticated approach to molecular recognition, where the tautomeric proton exchange acts as the fundamental signaling event. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for confirming the structure of Pteridin-7-amine and its derivatives?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating molecular frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) ensures purity, and infrared (IR) spectroscopy identifies functional groups. For stereochemical analysis, optical rotation measurements and chiral chromatography may be employed. These protocols are consistent with synthesis validation practices in heterocyclic chemistry .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Reproducibility hinges on meticulous documentation of reaction conditions (e.g., solvent, temperature, catalysts), stoichiometry, and purification steps. Protocols should specify equipment calibration (e.g., HPLC gradients) and batch-to-batch consistency checks. Peer-reviewed synthesis routes, such as those using 2-chloro-phenyl acetonitrile precursors, provide reliable templates. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with standardized data .

Q. What are best practices for reporting physicochemical properties of this compound in publications?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Reviews in Analytical Chemistry) to detail melting points, solubility, stability under varying pH/temperature, and spectral data. Include raw numerical values (e.g., λmax in UV-Vis) and statistical confidence intervals. Transparent reporting of experimental parameters (e.g., solvent purity) is critical for replication .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer : By-product mitigation requires kinetic and thermodynamic control. For example, modifying reaction conditions (e.g., anhydrous tetrahydrofuran for aminolysis) or using selective catalysts (e.g., palladium for cross-coupling). RP-HPLC and preparative TLC isolate target compounds, while computational tools (DFT calculations) predict reaction pathways. Evidence from pyridopyrimidine syntheses demonstrates the efficacy of stepwise purification .

Q. How should discrepancies in biological activity data for this compound analogs be addressed?

  • Methodological Answer : Conduct systematic reviews (following Cochrane Handbook guidelines) to aggregate data across studies, identifying variables like assay conditions (e.g., cell lines, incubation times). Use meta-analysis to quantify heterogeneity and sensitivity testing to isolate confounding factors. Replicate experiments with standardized protocols and report effect sizes with 95% confidence intervals .

Q. What strategies validate mechanistic pathways of this compound in biochemical interactions?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N tracing) and kinetic isotope effects (KIE) elucidate reaction mechanisms. Computational docking (e.g., molecular dynamics simulations) models ligand-target interactions, validated by in vitro assays (e.g., enzyme inhibition kinetics). Cross-referencing with structural analogs (e.g., pyridine derivatives) identifies conserved binding motifs .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer : Employ a factorial design to systematically vary substituents (e.g., electron-withdrawing groups at C-2) and assess biological endpoints (e.g., IC50 values). Use multivariate regression to correlate structural features with activity. Include negative controls (e.g., unsubstituted analogs) and validate hypotheses with X-ray crystallography or cryo-EM where feasible .

Methodological Frameworks

Q. How to conduct a rigorous literature review on this compound’s applications?

  • Methodological Answer : Utilize academic databases (PubMed, Web of Science) with Boolean search terms (e.g., "this compound AND synthesis NOT industrial"). Screen results using PRISMA guidelines, prioritizing peer-reviewed journals and meta-analyses. Critically assess sources for conflicts of interest and methodological rigor (e.g., sample size, controls) .

Q. What frameworks ensure ethical and transparent data reporting in this compound research?

  • Methodological Answer : Adhere to APA or ACS style guides for citations and data presentation. Declare funding sources and potential biases. Use open-access repositories (e.g., PubChem) for raw spectral data. For human/animal studies, follow institutional review board (IRB) protocols and ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.